molecular formula C8H17NO2 B13198827 3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol

3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol

Cat. No.: B13198827
M. Wt: 159.23 g/mol
InChI Key: QAMUPZVWDWZIGK-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol is an organic compound with a unique structure that includes an oxolane ring substituted with an aminoethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol typically involves the reaction of 4,4-dimethyloxolan-3-one with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

4,4-dimethyloxolan-3-one+ethylenediamineThis compound\text{4,4-dimethyloxolan-3-one} + \text{ethylenediamine} \rightarrow \text{this compound} 4,4-dimethyloxolan-3-one+ethylenediamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The oxolane ring can be reduced under specific conditions to yield different cyclic compounds.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane compounds.

Scientific Research Applications

3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The oxolane ring provides structural stability and can participate in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-4,4-dimethyloxolan-2-ol
  • 3-(2-Aminoethyl)-4,4-dimethyloxolan-4-ol
  • 3-(2-Aminoethyl)-4,4-dimethyloxolan-5-ol

Uniqueness

3-(2-Aminoethyl)-4,4-dimethyloxolan-3-ol is unique due to the specific positioning of the aminoethyl group and the two methyl groups on the oxolane ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-aminoethyl)-4,4-dimethyloxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-7(2)5-11-6-8(7,10)3-4-9/h10H,3-6,9H2,1-2H3

InChI Key

QAMUPZVWDWZIGK-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1(CCN)O)C

Origin of Product

United States

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